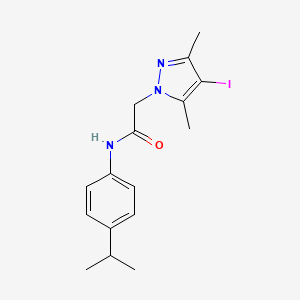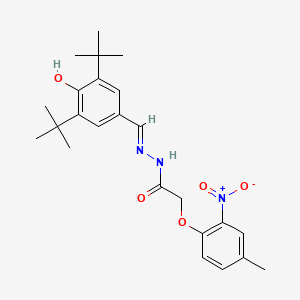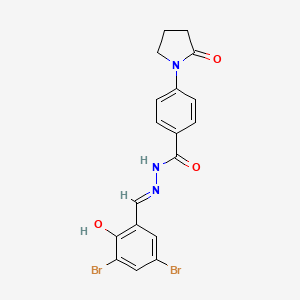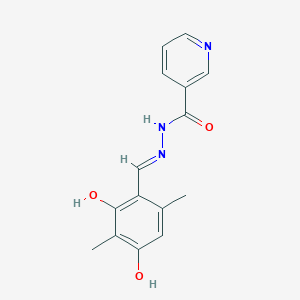
1-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including topoisomerase II, tyrosine kinase, and DNA polymerase. The compound has also been reported to induce oxidative stress and disrupt mitochondrial function, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacterial and viral strains, and modulate the activity of several enzymes. The compound has also been reported to exhibit antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its potent anticancer, antimicrobial, and antiviral activities, as well as its ability to modulate the activity of several enzymes. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for further research. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 1-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate the mechanism of action of the compound and its potential applications in the treatment of cancer, bacterial and viral infections, and other diseases. Another direction is to optimize the synthesis method for higher yield and purity and to develop new derivatives with improved properties. Additionally, the compound could be tested in animal models to evaluate its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved by the reaction of 4-bromoaniline, 2,4-dimethoxybenzaldehyde, and barbituric acid in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product. The synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Scientific Research Applications
1-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and antiviral activities. The compound has been tested against several cancer cell lines, including breast, lung, and colon cancer cells, and has been found to induce cell cycle arrest and apoptosis. It has also been tested against several bacterial and viral strains and has been found to exhibit potent antimicrobial and antiviral activities.
properties
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O5/c1-26-14-8-3-11(16(10-14)27-2)9-15-17(23)21-19(25)22(18(15)24)13-6-4-12(20)5-7-13/h3-10H,1-2H3,(H,21,23,25)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXNFUUNSUZXAX-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone](/img/structure/B6128361.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N'-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6128369.png)

![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B6128384.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6128412.png)
![N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide](/img/structure/B6128414.png)
![2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B6128422.png)
![2-amino-7-(5-bromo-2-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B6128429.png)
![6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6128436.png)

![5-(1-azepanylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6128443.png)

![4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]benzamide](/img/structure/B6128458.png)
